![molecular formula C8H8BrNO B1373103 3-Brom-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol CAS No. 1379342-51-4](/img/structure/B1373103.png)
3-Brom-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol
Übersicht
Beschreibung
“3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL” is a chemical compound with the CAS Number: 1379342-51-4 . It has a molecular weight of 214.06 . The compound is typically a white to yellow solid at room temperature .
Physical and Chemical Properties The compound has a linear formula of C8H8BrNO . The InChI key for this compound is provided in the product documentation .
Wissenschaftliche Forschungsanwendungen
Organische Synthese-Zwischenprodukte
Diese Verbindung dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle. Ihr Bromatom kann in Kreuzkupplungsreaktionen verwendet werden, um verschiedene Substituenten einzuführen, was bei der Entwicklung von Pharmazeutika und Agrochemikalien wertvoll ist .
Studien zur biologischen Aktivität
Cyclopenta[b]pyridin-Derivate zeigen ein breites Spektrum an biologischen Aktivitäten. Sie finden sich in Strukturen von Alkaloiden und wurden mit hypoglykämischer Aktivität, als Antagonisten von Calciumkanälen und als Inhibitoren der Proteinkinase FGFR1 identifiziert . Dies macht sie für die Forschung in der medizinischen Chemie bedeutend.
Fluoreszierende Sonden
Aufgrund ihrer einzigartigen Struktur können Derivate dieser Verbindung verwendet werden, um fluoreszierende Sonden zu erzeugen. Diese Sonden sind unverzichtbare Werkzeuge in der Biochemie und Zellbiologie, um biologische Prozesse in Echtzeit zu visualisieren und zu verfolgen .
Materialwissenschaften
In der Materialwissenschaft können die Derivate der Verbindung zur Synthese neuartiger Materialien mit spezifischen optischen oder elektronischen Eigenschaften verwendet werden. Dies könnte zu Fortschritten bei der Herstellung neuer Sensoren oder Halbleiter führen .
Umweltchemie
Die Verbindung kann auch in der Umweltchemie verwendet werden, um Reagenzien zur Detektion und Quantifizierung von Schadstoffen zu synthetisieren. Ihre Derivate können selektiv mit bestimmten Schadstoffen reagieren, was die Umweltüberwachung und -sanierungsmaßnahmen unterstützt .
Katalyse
In der Katalyse könnte diese Verbindung verwendet werden, um neue Katalysatoren zu entwickeln oder bestehende zu verbessern. Ihre Struktur ermöglicht die potenzielle Herstellung von Katalysatoren, die selektiver, effizienter und umweltfreundlicher sind .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-6-3-5-1-2-7(11)8(5)10-4-6/h3-4,7,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOCPAPHUOPWDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676975 | |
| Record name | 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379342-51-4 | |
| Record name | 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5H,6H,7H-cyclopenta[b]pyridin-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
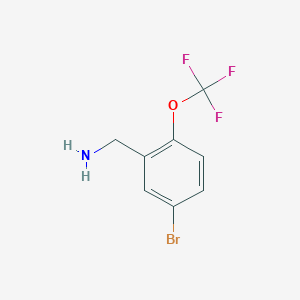
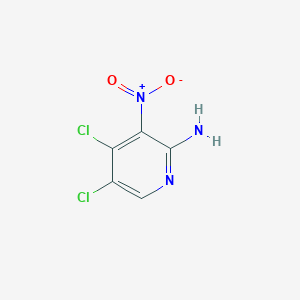


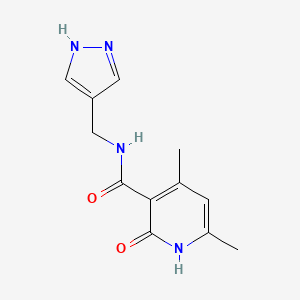
![2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B1373032.png)
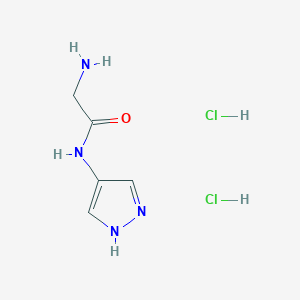
![Octahydroimidazolidino[1,5-a]pyridin-3-one](/img/structure/B1373034.png)
![3-Amino-1,1,1-trifluoro-2-[3-(trifluoromethyl)phenyl]propan-2-ol hydrochloride](/img/structure/B1373035.png)
![{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/structure/B1373037.png)
![[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B1373039.png)
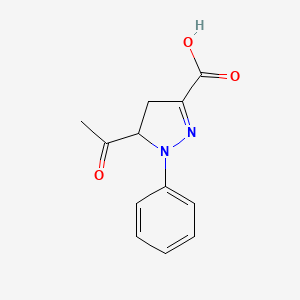
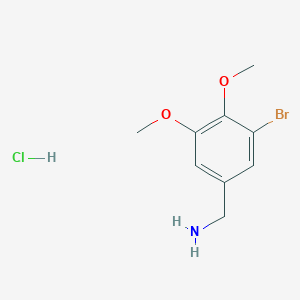
![N-[5-(aminomethyl)-2-methoxyphenyl]acetamide](/img/structure/B1373043.png)
